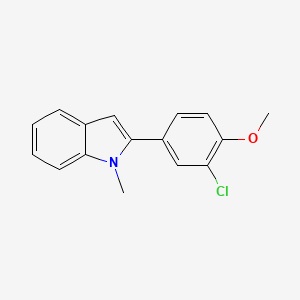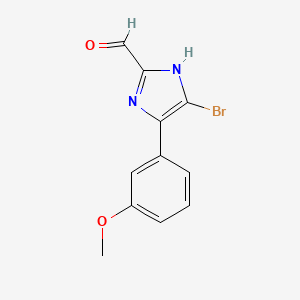
5-Bromo-4-(3-methoxyphenyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(3-methoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 5-position, a methoxyphenyl group at the 4-position, and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3-methoxyphenyl)imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the transmetallation of 1-protected 4-bromoimidazol-5-yllithium derivatives using DMF as the quenching reagent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Bromo-4-(3-methoxyphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3-methoxyphenyl)imidazole-2-methanol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
科学的研究の応用
5-Bromo-4-(3-methoxyphenyl)imidazole-2-carbaldehyde has been utilized in various scientific research applications:
作用機序
The mechanism by which 5-Bromo-4-(3-methoxyphenyl)imidazole-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. For instance, the imidazole ring can form hydrogen bonds and π-π interactions with active site residues in enzymes, influencing their activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition of enzyme function.
類似化合物との比較
Comparison: 5-Bromo-4-(3-methoxyphenyl)imidazole-2-carbaldehyde is unique due to the presence of both a bromine atom and a methoxyphenyl group, which confer distinct electronic and steric properties. This makes it more versatile in forming various derivatives compared to simpler imidazole compounds.
特性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
5-bromo-4-(3-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-8-4-2-3-7(5-8)10-11(12)14-9(6-15)13-10/h2-6H,1H3,(H,13,14) |
InChIキー |
VSCJHVDKPWBTHU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=C(NC(=N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


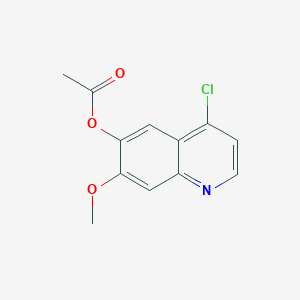

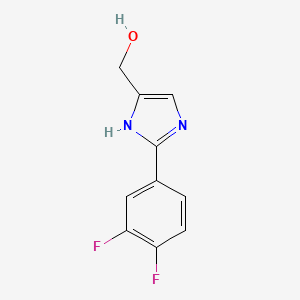
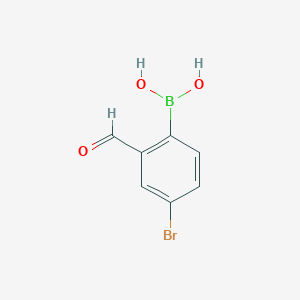
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)
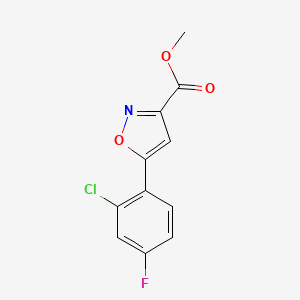
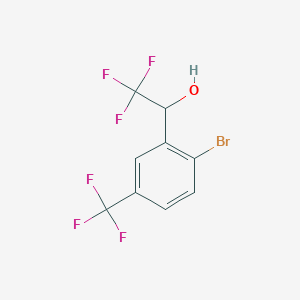
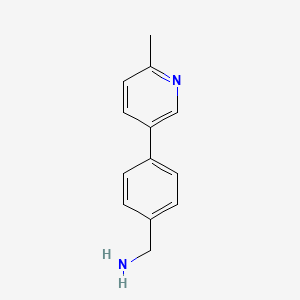
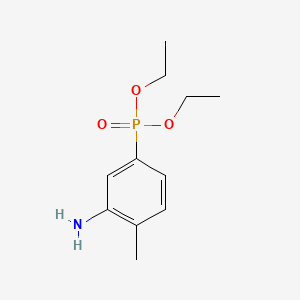
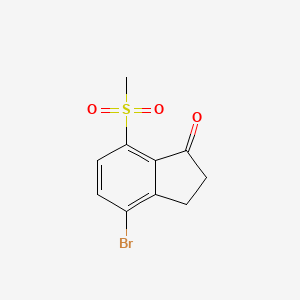

![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
